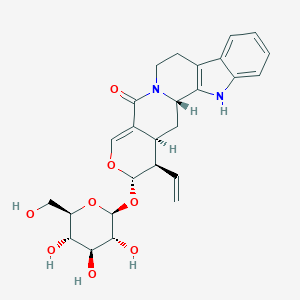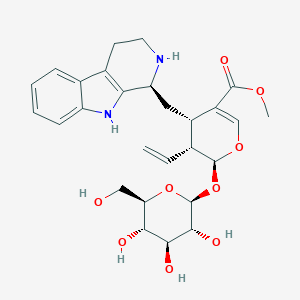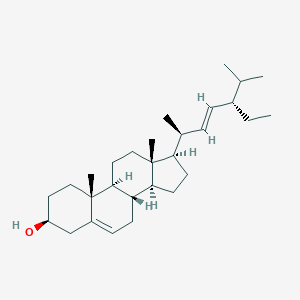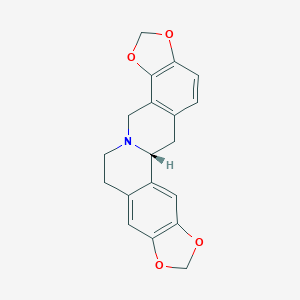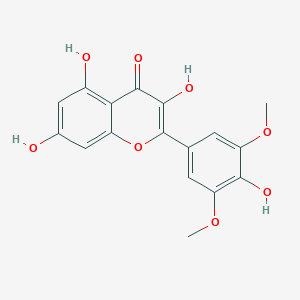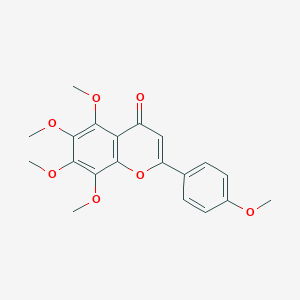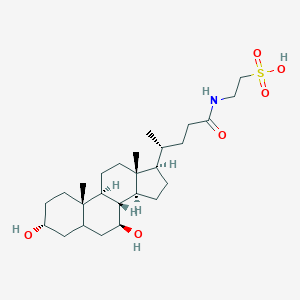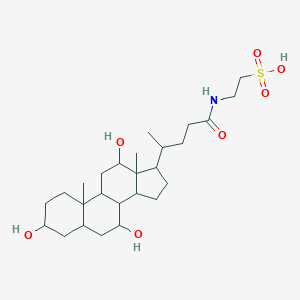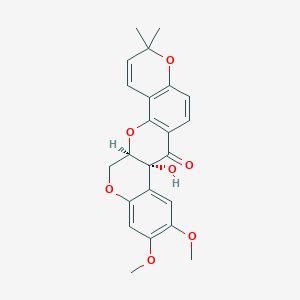![molecular formula C36H28O16 B192531 [(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate CAS No. 28543-07-9](/img/structure/B192531.png)
[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theaflavin-3-gallate, also known as TF2B, belongs to the class of organic compounds known as flavan-3-ols. These are flavans that bear and hydroxyl group at position 3 (B ring), but not at position 4. Theaflavin-3-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, theaflavin-3-gallate is primarily located in the membrane (predicted from logP).
科学的研究の応用
Antiviral Research
This compound has shown potential to inhibit multiple targets of SARS-CoV-2 , suggesting its application in antiviral research. It could be particularly useful for developing treatments for COVID-19 by targeting key proteins such as ACE2 and Mpro.
Nutraceutical Applications
Flavonoids are increasingly being recognized for their roles as nutraceuticals . This compound could be explored for its health benefits when included in dietary supplements.
Pharmaceutical Development
Due to their anti-inflammatory and anti-carcinogenic properties , flavonoids like this compound are valuable in pharmaceutical development for creating new medications.
Plant Signaling Molecules
Flavonoids serve as signal molecules within plants and between plants and other organisms . This compound could be significant in agricultural research to enhance plant growth or resistance.
Antioxidative Properties
Flavonoids can reduce free radicals and protect against oxidative stress . This compound’s antioxidative properties make it a candidate for research into diseases caused by oxidative stress.
Hepatoprotective Effects
The hepatoprotective activities associated with flavonoids suggest that this compound could be used in liver protection studies .
Cardiovascular Protection
With cardio-protective effects noted in flavonoids , this compound may have applications in cardiovascular disease research.
Anti-inflammatory and Anticancer Activities
The anti-inflammatory and anticancer activities of flavonoids are well-documented . This compound could be part of oncology studies focusing on natural compounds as potential cancer treatments.
特性
CAS番号 |
28543-07-9 |
|---|---|
製品名 |
[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
分子式 |
C36H28O16 |
分子量 |
716.6 g/mol |
IUPAC名 |
[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H28O16/c37-15-6-20(39)17-10-25(44)34(50-26(17)8-15)13-1-12-2-19(30(45)33(48)29(12)32(47)24(43)3-13)35-28(11-18-21(40)7-16(38)9-27(18)51-35)52-36(49)14-4-22(41)31(46)23(42)5-14/h1-9,25,28,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t25-,28-,34-,35-/m1/s1 |
InChIキー |
AATSUYYYTHJRJO-RZYARBFNSA-N |
異性体SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



